2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine
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Description
2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
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Biological Activity
2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine, with the CAS number 338749-32-9, is a complex organic compound exhibiting a unique molecular structure that suggests diverse biological activities. Its molecular formula is C24H22N2O3, and it has a molar mass of 386.44 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in cancer research.
Chemical Structure
The compound features several key functional groups:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Cyclopropyl Group : A three-membered carbon ring that enhances the compound's reactivity.
- Methoxy and Methylbenzoyloxy Moieties : These groups may influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study published in "Molecules" (2012) demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest the potential for clinical applications in treating bacterial infections, although further studies are necessary to confirm efficacy and safety in human subjects.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study published in "Bioorganic & Medicinal Chemistry" (2015) reported that it displayed notable anti-inflammatory activity in animal models. The mechanisms underlying these effects require further elucidation, but they indicate potential therapeutic applications in treating inflammatory diseases.
Cancer Research Applications
Preliminary studies suggest that compounds similar to this compound may have applications in cancer therapy. Specifically, related compounds have shown antiandrogenic properties in prostate cancer cell lines, indicating a potential role in cancer treatment strategies .
Summary of Key Studies
Study | Focus | Findings |
---|---|---|
Molecules (2012) | Antimicrobial activity | Effective against Staphylococcus aureus and E. coli |
Bioorganic & Medicinal Chemistry (2015) | Anti-inflammatory effects | Demonstrated significant anti-inflammatory activity in animal models |
Cancer Research (Various Studies) | Antiandrogenic properties | Related compounds exhibit potential for prostate cancer treatment |
The biological activities of this compound may be attributed to the following mechanisms:
- Interaction with Biological Targets : The unique structure allows for specific interactions with enzymes and receptors involved in inflammation and microbial resistance.
- Functional Group Reactivity : The imino group can participate in nucleophilic addition reactions, while the methoxy and methylbenzoyloxy groups may undergo substitution reactions that enhance biological interactions.
Properties
IUPAC Name |
[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-6-8-18(9-7-16)24(27)29-26-23(22-5-3-4-14-25-22)21-15-20(21)17-10-12-19(28-2)13-11-17/h3-14,20-21H,15H2,1-2H3/b26-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOIJKCYHCWHT-RWEWTDSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)OC)\C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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